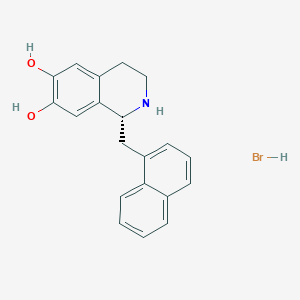
(R)-YS-49HBrsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-YS-49HBrsalt is a chiral compound with significant potential in various scientific fields. This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner. The compound’s structure includes a bromide salt, which plays a crucial role in its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-YS-49HBrsalt typically involves several steps, starting with the preparation of the chiral precursor. The chiral precursor is then subjected to a series of reactions, including halogenation and salt formation, to yield the final product. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of ®-YS-49HBrsalt is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
®-YS-49HBrsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in ®-YS-49HBrsalt can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
®-YS-49HBrsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent due to its specific biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-YS-49HBrsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-YS-49HBrsalt
- ®-YS-49Clsalt
- ®-YS-49NO3salt
Uniqueness
®-YS-49HBrsalt is unique due to its specific stereochemistry and the presence of the bromide ion, which influences its reactivity and biological activity. Compared to its analogs, ®-YS-49HBrsalt may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H20BrNO2 |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
(1R)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m1./s1 |
InChI-Schlüssel |
JXFRKNGQHAAJKY-GMUIIQOCSA-N |
Isomerische SMILES |
C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
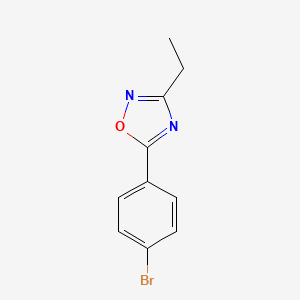

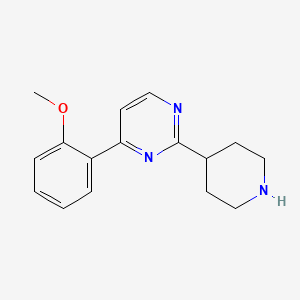
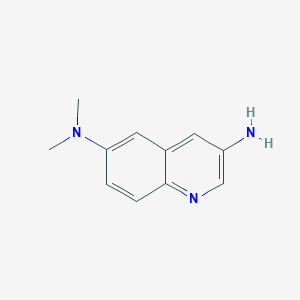
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
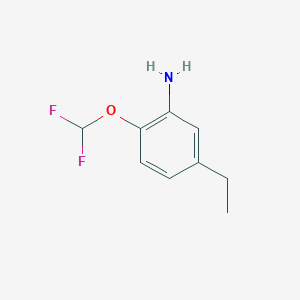
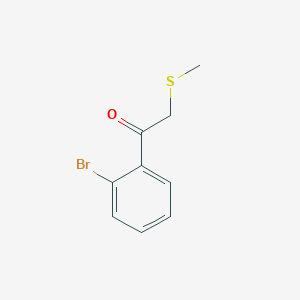
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
methanol](/img/structure/B13180833.png)
